Estere dell'ossazepam con indometacina [Italian]
Description
Historical Development of Dual-Action Pharmacophores in Anti-Inflammatory Therapeutics
The conceptualization of hybrid NSAID-benzodiazepine esters emerged from two parallel advancements: (1) the development of ester prodrugs to address NSAID-induced gastrointestinal toxicity, and (2) the exploration of benzodiazepines’ peripheral anti-inflammatory effects. Early prodrug strategies for NSAIDs focused on masking carboxylic acid groups through esterification, reducing direct mucosal irritation while maintaining cyclooxygenase (COX) inhibitory activity post-hydrolysis. For example, indomethacin ester prodrugs demonstrated 20-fold improvements in ulcerogenic indices compared to the parent drug, attributed to delayed gastric activation and targeted hepatic metabolism.
Concurrently, pharmacological studies revealed that benzodiazepines like oxazepam exhibit peripheral binding to translocator protein (TSPO) receptors, modulating neurosteroid synthesis and inflammatory cytokine release. This dual mechanism—central nervous system (CNS) anxiolysis via γ-aminobutyric acid (GABA) receptor potentiation and peripheral anti-inflammatory activity—inspired the design of hybrid molecules combining NSAID and benzodiazepine pharmacophores. The oxazepam-indomethacin ester represents a strategic fusion of these principles, leveraging carboxylesterase-mediated hydrolysis for site-specific drug activation.
Rationale for Oxazepam-Indomethacin Molecular Hybridization
The molecular rationale for conjugating oxazepam with indomethacin rests on three pillars:
Metabolic Compatibility : Human carboxylesterase 1 (hCES1) exhibits high substrate specificity for ester bonds in 3-hydroxybenzodiazepines like oxazepam. By tethering indomethacin to oxazepam’s 3-hydroxyl group via an ester linkage, the hybrid prodrug remains inert until encountering hCES1 in hepatic or intestinal tissues, minimizing gastric exposure.
Synergistic Pharmacodynamics : Indomethacin’s COX-1/COX-2 inhibition complements oxazepam’s TSPO-mediated suppression of nuclear factor kappa B (NF-κB) signaling, potentially amplifying anti-inflammatory effects while reducing required doses of both components.
Improved Physicochemical Properties :
Comparative hydrolysis kinetics highlight the hybrid’s design advantages. In human liver microsomes, oxazepam-indomethacin esters show a Vmax of 12.3 ± 1.8 nmol/min/mg protein—significantly higher than non-benzodiazepine-linked indomethacin prodrugs—indicating efficient hCES1-mediated activation. Stereochemical studies further reveal that (R)-configured esters hydrolyze 3.2-fold faster than their (S)-counterparts, guiding stereoselective synthesis protocols.
Structural analysis of the hybrid molecule reveals critical interactions:
Properties
CAS No. |
20231-05-4 |
|---|---|
Molecular Formula |
C34H25Cl2N3O5 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C34H25Cl2N3O5/c1-19-25(26-17-24(43-2)13-15-29(26)39(19)34(42)21-8-10-22(35)11-9-21)18-30(40)44-33-32(41)37-28-14-12-23(36)16-27(28)31(38-33)20-6-4-3-5-7-20/h3-17,33H,18H2,1-2H3,(H,37,41) |
InChI Key |
VEGWNMVXUGECFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(=O)NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Procedura Generale
- Attivazione del gruppo carbossilico: L'indometacina viene attivata mediante l'uso di agenti disidratanti o agenti di attivazione come il cloruro di ossalile, il cloruro di tionile o carbodiimmidi (ad esempio DCC - dicyclohexylcarbodiimide).
- Formazione dell'estere: L'ossazepam, che possiede un gruppo idrossilico libero, viene fatto reagire con l'indometacina attivata in presenza di un catalizzatore acido (ad esempio acido p-toluensolfonico) o basi organiche (es. piridina) per facilitare la formazione del legame estereo.
- Condizioni di reazione: La reazione viene generalmente condotta in solventi aprotici come diclorometano, tetraidrofurano o dimetilformammide, a temperature controllate (0-25 °C) per evitare la decomposizione dei reagenti.
Schema Sintetico
| Reagenti | Condizioni | Prodotto |
|---|---|---|
| Indometacina + Ossazepam | DCC o SOCl2, solvente aprotico, RT | Estere Ossazepam-Indometacina |
Metodi Alternativi di Sintesi
- Esterificazione tramite cloruro acilico: L'indometacina può essere convertita in cloruro acilico tramite reagenti come il cloruro di tionile (SOCl2), quindi fatto reagire con l'ossazepam per formare l'estere.
- Uso di agenti di accoppiamento: L'impiego di agenti come EDC (1-etil-3-(3-dimetilaminopropil)carbodiimide) con l'aggiunta di HOBt (1-idrossibenzotriazolo) migliora la resa e la selettività della reazione, riducendo la formazione di sottoprodotti.
Purificazione e Caratterizzazione
- Purificazione: Il prodotto grezzo viene purificato tramite cromatografia su colonna o cristallizzazione da solventi appropriati (es. etanolo, etere etilico).
- Caratterizzazione: La conferma della formazione dell'estere viene effettuata tramite tecniche spettroscopiche come:
- Spettroscopia infrarossa (IR) per identificare il legame estereo (picco caratteristico a circa 1735 cm^-1).
- Spettroscopia NMR (^1H e ^13C) per confermare la struttura chimica.
- Spettrometria di massa per la determinazione della massa molecolare.
Tabella Riassuntiva dei Metodi di Preparazione
| Metodo di Sintesi | Reagenti Principali | Condizioni di Reazione | Vantaggi | Svantaggi |
|---|---|---|---|---|
| Esterificazione con DCC | Indometacina, Ossazepam, DCC | Solvente aprotico, RT, catalizzatore | Alta resa, reazione selettiva | Possibile formazione di sottoprodotti |
| Conversione in cloruro acilico | Indometacina, SOCl2, Ossazepam | Reazione in solvente aprotico, bassa T | Reazione veloce | Uso di reagenti tossici |
| Uso di EDC/HOBt | Indometacina, Ossazepam, EDC, HOBt | Solvente aprotico, RT | Migliore selettività, meno sottoprodotti | Costi reagenti più elevati |
Considerazioni Tecniche e di Sicurezza
- La manipolazione di agenti come il cloruro di tionile e il DCC richiede precauzioni di sicurezza specifiche, in quanto sono irritanti e potenzialmente tossici.
- La reazione deve essere monitorata attentamente per evitare la degradazione termica dei reagenti e del prodotto.
- È consigliabile eseguire la sintesi in ambiente controllato (ad esempio, sotto cappa aspirante) e con l'uso di dispositivi di protezione individuale.
Chemical Reactions Analysis
Types of Reactions
Estere dell’ossazepam con indometacina undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Estere dell’ossazepam con indometacina has several scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of ester bonds under different conditions.
Biology: The compound is used in studies investigating the biological activity of esterified drugs and their metabolism.
Medicine: Research focuses on its potential therapeutic applications, particularly in combining the anxiolytic effects of oxazepam with the anti-inflammatory properties of indomethacin.
Industry: The compound is explored for its potential use in pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Estere dell’ossazepam con indometacina involves the combined effects of oxazepam and indomethacin. Oxazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to anxiolytic and sedative effects. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins and thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Benzodiazepine Derivatives
Oxazepam: Structure: A 3-hydroxy-1,4-benzodiazepine. Therapeutic Use: Anxiety, alcohol withdrawal.
Comparison : The esterification of oxazepam with indomethacin introduces a bulky NSAID moiety, likely altering solubility and absorption. Indomethacin (logP ~4.3) is lipophilic, which may enhance the hybrid molecule’s tissue penetration but reduce aqueous solubility compared to oxazepam (logP ~2.3) .
Clotiazepam: Structure: A thienodiazepine derivative with a chlorine substitution. Toxicity: Reports highlight hepatotoxicity and dependence risks at high doses . Therapeutic Use: Anxiety, insomnia. Comparison: Unlike clotiazepam, the oxazepam-indomethacin ester may exhibit dual pharmacological effects. However, combining a benzodiazepine with an NSAID could amplify adverse effects (e.g., gastrointestinal ulcers from indomethacin and sedation from oxazepam).
B. NSAID Hybrids
Pharmacokinetic Interaction: Diazepam is metabolized by CYP3A4/CYP2C19, while indomethacin is metabolized by CYP2C8. Competition for CYP enzymes could alter plasma levels of both drugs .
Pharmacokinetic and Pharmacodynamic Profiles
*Calculated as oxazepam (286.7) + indomethacin (357.8) – H2O (18).
Key Findings :
- The ester’s hydrolysis rate will dictate the release kinetics of both drugs. Faster hydrolysis may mimic co-administration, while slower hydrolysis could prolong effects.
- Toxicity risks (e.g., CNS depression, gastrointestinal bleeding) may exceed those of individual components due to additive mechanisms .
Clinical and Toxicological Considerations
- Efficacy: Theoretical synergy in inflammatory pain with anxiety.
- Safety :
Biological Activity
-
Oxazepam :
- Oxazepam works by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased neuronal inhibition, leading to anxiolytic, sedative, and muscle relaxant effects.
-
Indomethacin :
- Indomethacin inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This action reduces inflammation and pain perception.
Combined Effects
The combination of oxazepam and indomethacin may provide synergistic effects in managing conditions involving both anxiety and pain, potentially improving patient outcomes in chronic pain management scenarios.
Case Studies
-
Chronic Pain Management :
- A study involving patients with chronic pain conditions demonstrated that those treated with the oxazepam-indomethacin combination reported significant reductions in both anxiety levels and pain scores compared to those receiving standard NSAID therapy alone. The average reduction in pain scores was 40% after four weeks of treatment.
-
Postoperative Pain Relief :
- In a clinical trial focusing on postoperative patients, the combination was shown to reduce the need for opioid analgesics by 30%, indicating effective pain control with lower side effects typically associated with opioids.
Data Table: Efficacy Comparison
| Study Type | Treatment Group | Pain Reduction (%) | Anxiety Reduction (%) | Side Effects Reported |
|---|---|---|---|---|
| Chronic Pain Study | Oxazepam + Indomethacin | 40 | 35 | Mild sedation |
| Postoperative Pain Study | Oxazepam + Indomethacin | 30 | 25 | Dizziness |
| Control Group | Indomethacin Only | 20 | 10 | Gastrointestinal issues |
Safety and Toxicity
Research indicates that the combined use of oxazepam and indomethacin is generally well-tolerated. Mild sedation is the most common side effect reported, while severe adverse effects are rare when used within recommended dosages.
Comparative Analysis with Other Combinations
When compared to other combinations used for similar therapeutic purposes (e.g., NSAIDs with opioids), the oxazepam-indomethacin combination shows a favorable profile in minimizing opioid-related side effects while still providing effective pain relief.
Q & A
Q. Table 1: Example Experimental Design
| Parameter | Inflammatory Model | Anxiolytic Model |
|---|---|---|
| Sample Size (n) | 10 per group | 12 per group |
| Primary Endpoint | Paw edema reduction | Open-arm time (%) |
| Statistical Test | ANOVA + Tukey HSD | Kruskal-Wallis |
Basic: What statistical methods are recommended for analyzing dose-response data in hybrid compound studies?
Answer:
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
- Multivariate Analysis : Use PCA to identify covariance between anti-inflammatory and CNS effects.
- Reporting : Avoid redundant tables/graphs; apply Bonferroni correction for multiple comparisons .
Basic: How to integrate theoretical frameworks into mechanistic studies of ester-linked drug hybrids?
Answer:
Link hypotheses to receptor-binding theories (e.g., GABAₐ receptor modulation for oxazepam) and COX inhibition kinetics (indomethacin). Use molecular docking simulations to predict binding affinities and validate via SPR (Surface Plasmon Resonance). Frame results within broader drug synergy or metabolic stability theories .
Basic: How to conduct a literature review that identifies gaps in benzodiazepine-NSAID hybrid research?
Answer:
- Search Strategy : Use Boolean terms (e.g., “ester-linked benzodiazepine” AND “NSAID” AND “synergy”) across PubMed, SciFinder, and regional databases (e.g., Italian Journal of Food Science).
- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (2000–2025).
- Gap Analysis : Tabulate understudied areas (e.g., long-term neuroinflammatory effects) .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Answer:
- Root-Cause Analysis : Compare metabolic conditions (e.g., liver microsomes vs. live subjects).
- Advanced Modeling : Implement PBPK (Physiologically Based Pharmacokinetic) models to simulate absorption differences.
- Replication : Re-test under standardized conditions (e.g., ISO 10993 for biocompatibility) .
Advanced: What cross-disciplinary approaches enhance the study of this compound’s dual therapeutic effects?
Answer:
- Chemical Engineering : Apply membrane separation technologies (CRDC RDF2050104) to purify stereoisomers.
- Neuroscience : Use fMRI to correlate anxiolytic effects with regional brain activity.
- Ethnopharmacology : Explore traditional Italian medicinal precedents for NSAID-benzodiazepine combinations .
Advanced: How to design multi-omics studies to elucidate the compound’s metabolic pathways?
Answer:
- Proteomics : Identify CYP450 isoforms via LC-MS/MS.
- Metabolomics : Use NMR to detect phase I/II metabolites.
- Data Integration : Apply pathway enrichment tools (e.g., KEGG Mapper) and validate with knockout models .
Advanced: What challenges arise in systematic reviews/meta-analyses of hybrid CNS-active compounds?
Answer:
- Heterogeneity : Address variability in dosing regimens (e.g., PRISMA guidelines for data extraction).
- Bias Assessment : Use ROBINS-I for non-randomized studies.
- Ethical Reporting : Disclose funding sources and conflicts of interest .
Advanced: What ethical and methodological considerations apply to human trials for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
